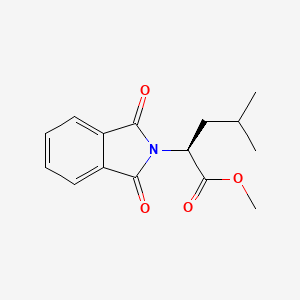

methyl (2S)-2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoate

Description

Methyl (2S)-2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoate (CAS: 132785-19-4, MFCD27578234) is a chiral ester featuring a 4-methylpentanoate backbone with a 1,3-dioxoisoindol-2-yl substituent at the stereochemically defined 2S position. This compound is synthesized via reactions involving (S)-N-phthaloylvaline methyl ester, as demonstrated by its HPLC retention time (6 min) and spectral data (¹H NMR δ 0.84–7.9; MS m/z: 277 [M⁺]) . Its stereochemical purity and functional groups make it a valuable intermediate in pharmaceutical synthesis, particularly for deuterated amino acid derivatives and peptidomimetics.

Properties

IUPAC Name |

methyl (2S)-2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-9(2)8-12(15(19)20-3)16-13(17)10-6-4-5-7-11(10)14(16)18/h4-7,9,12H,8H2,1-3H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCVRGPUDVVLQRT-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)N1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OC)N1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoate typically involves the reaction of phthalic anhydride with an appropriate amino acid derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the formation of the phthalimide ring. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of methyl (2S)-2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoate may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the phthalimide group to amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phthalimide group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Methyl (2S)-2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl (2S)-2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoate involves its interaction with specific molecular targets and pathways. The phthalimide group is known to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Stereoisomeric Derivatives

Methyl (2S,3'R)-2-(2,3-dihydro-3-methoxy-1-oxo-1H-isoindol-2-yl)-4-methylpentanoate (40c) and methyl (2S,3'S)-2-(2,3-dihydro-3-methoxy-1-oxo-1H-isoindol-2-yl)-4-methylpentanoate (41c) differ in the configuration of the methoxy-substituted isoindole ring. Key distinctions include:

- Retention Time : 40c (HPLC Rt 6 min) vs. 41c (HPLC Rt 6.5 min), indicating increased polarity in 41c due to stereoelectronic effects .

- ¹H NMR Shifts : Methoxy protons (δ 2.91 for 40c vs. δ 3.09 for 41c) and backbone methyl groups (δ 0.84 vs. δ 1.04) reflect conformational differences .

- Mass Spectrometry : Both share m/z 277 (M⁺), but fragmentation patterns vary (e.g., m/z 218 intensity: 14% for 40c vs. 46% for 41c), suggesting divergent stability of intermediates .

Complex Derivatives with Tert-Butyl and Aromatic Groups

Compound 3k (C28H37O7N3Na) incorporates a tert-butoxycarbonyl group and a phenyl ring, leading to:

- Increased Molecular Weight : 550.25 g/mol (vs. 277 g/mol for the target compound) due to bulky substituents .

- Spectral Shifts : ¹H NMR signals at δ 1.45 (tert-butyl) and δ 7.74 (aromatic protons) distinguish it from the simpler target compound .

- Applications : Enhanced steric bulk improves resistance to enzymatic degradation, making it suitable for peptide-based drug candidates .

Amino Acid-Modified Analogs

Methyl (2S)-2-[(iodoacetyl)amino]-4-methylpentanoate (6ab) replaces the dioxoisoindole group with an iodoacetyl-amino moiety:

Aromatic and Heterocyclic Derivatives

Methyl (2S,3S)-3-methyl-2-[(2-phenyl-1H-imidazol-4-yl)methylamino]pentanoate (3d) introduces an imidazole ring:

Key Comparative Data

Biological Activity

Methyl (2S)-2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

- Chemical Formula : C15H17NO4

- Molecular Weight : 273.30 g/mol

- IUPAC Name : Methyl (2S)-2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoate

The compound features a phthalimide moiety which is known for its biological activity, particularly in medicinal chemistry.

Synthesis Methods

The synthesis of methyl (2S)-2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoate typically involves the reaction of phthalic anhydride with amino acid derivatives under specific conditions:

- Starting Materials : Phthalic anhydride and an appropriate amino acid derivative.

- Solvents : Commonly used solvents include dichloromethane and toluene.

- Catalysts : Triethylamine is often employed to facilitate the reaction.

- Conditions : The reaction is usually conducted under reflux to ensure complete conversion.

Antimicrobial Properties

Research indicates that methyl (2S)-2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoate exhibits notable antimicrobial activity. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression. The mechanism appears to involve the interaction with proteins and enzymes that regulate cell proliferation and apoptosis .

The biological effects of methyl (2S)-2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoate are attributed to its ability to interact with specific molecular targets:

- Protein Interaction : The phthalimide group may inhibit enzyme activities critical for microbial survival and cancer cell proliferation.

- Cell Signaling Pathways : The compound's structure allows it to modulate signaling pathways that control cell growth and apoptosis, leading to enhanced therapeutic effects against cancer cells .

Comparative Analysis

To understand the uniqueness of methyl (2S)-2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoate, it is essential to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Phthalimide | Phthalimide | Antimicrobial, anticancer |

| N-substituted Phthalimides | N-substituted Phthalimides | Variable activity depending on substituents |

| Methyl Esters of Amino Acids | Methyl Esters | Generally lower activity compared to phthalimides |

Case Studies

Recent studies have highlighted the potential applications of methyl (2S)-2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoate in drug development:

-

Study on Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations.

- Methodology : Disk diffusion method was employed to assess antimicrobial activity.

- Results : Zones of inhibition were significantly larger compared to control groups.

-

Anticancer Research : In vitro studies showed that treatment with methyl (2S)-2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoate resulted in reduced viability of breast cancer cells.

- Methodology : MTT assay was used to evaluate cell viability post-treatment.

- Findings : A dose-dependent decrease in cell viability was observed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.